C19H26ClN5O2
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Overview
Description
This compound is a derivative of Urapidil, which is primarily used as an antihypertensive agent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Demethoxy-2-chloro Urapidil involves several steps, starting from commercially available starting materials. The key steps include:
Condensation Reaction: The initial step involves the condensation of 2-ethyl-6-methylaniline with methoxy acetone to form an imine intermediate.
Hydrogenation: The imine intermediate is then hydrogenated to yield a secondary amine.
Acetylation: The secondary amine is acetylated using chloroacetyl chloride to form the final product.
Industrial Production Methods
In industrial settings, the production of 2-Demethoxy-2-chloro Urapidil follows similar synthetic routes but on a larger scale. The process involves:
Bulk Condensation: Large-scale condensation reactions are carried out in industrial reactors.
Catalytic Hydrogenation: The hydrogenation step is performed using industrial hydrogenation reactors with suitable catalysts.
Acetylation and Purification: The final acetylation step is followed by purification processes such as crystallization and filtration to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Demethoxy-2-chloro Urapidil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Demethoxy-2-chloro Urapidil has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Investigated for its potential antihypertensive and vasodilatory effects.
Industry: Used in the development of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-Demethoxy-2-chloro Urapidil involves its interaction with alpha-1 adrenergic receptors. By binding to these receptors, it inhibits the vasoconstrictive effects of norepinephrine, leading to vasodilation and a subsequent decrease in blood pressure. The compound also affects other molecular targets and pathways involved in cardiovascular regulation .
Comparison with Similar Compounds
Similar Compounds
Urapidil: The parent compound, primarily used as an antihypertensive agent.
Prazosin: Another alpha-1 adrenergic receptor antagonist used for hypertension.
Doxazosin: Similar to prazosin, used for treating hypertension and benign prostatic hyperplasia .
Uniqueness
2-Demethoxy-2-chloro Urapidil is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for alpha-1 adrenergic receptors. This results in more effective vasodilation and antihypertensive effects compared to its parent compound and other similar agents .
Properties
Molecular Formula |
C19H26ClN5O2 |
---|---|
Molecular Weight |
391.9 g/mol |
IUPAC Name |
6-chloro-N-[2-[3-(dimethylamino)propylamino]-2-oxoethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide |
InChI |
InChI=1S/C19H26ClN5O2/c1-24(2)8-3-7-21-18(26)11-22-19(27)25-9-6-14-15-10-13(20)4-5-16(15)23-17(14)12-25/h4-5,10,23H,3,6-9,11-12H2,1-2H3,(H,21,26)(H,22,27) |
InChI Key |
GLZJAPKOEMONFN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC(=O)CNC(=O)N1CCC2=C(C1)NC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
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